molecular formula C25H21ClN2O6 B5790674 N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide

N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide

カタログ番号: B5790674
分子量: 480.9 g/mol
InChIキー: VGEYSDLCULVEIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 5-chloro-substituted isoindole-1,3-dione core linked to a 3,4,5-trimethoxybenzamide group via a substituted phenyl bridge. The compound’s structure combines electron-withdrawing (chloro, dioxo-isoindole) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

特性

IUPAC Name

N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O6/c1-13-9-16(27-23(29)14-10-20(32-2)22(34-4)21(11-14)33-3)6-8-19(13)28-24(30)17-7-5-15(26)12-18(17)25(28)31/h5-12H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEYSDLCULVEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H22ClN2O7\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{7}

Molecular Characteristics

PropertyValue
Molecular FormulaC21H22ClN2O7
Molecular Weight404.86 g/mol
IUPAC NameN-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide
InChI KeyRXSQHVAGFGGZQG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Isoindole Structure : The initial step often involves the synthesis of the isoindole core through cyclization reactions.
  • Chlorination : Introduction of the chloro group at the 5-position.
  • Functionalization : Subsequent reactions to attach the trimethoxybenzamide moiety.

The biological activity of N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors (e.g., mGluR5), potentially influencing neurotransmitter release and signaling pathways relevant to neuropharmacology .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives have shown high radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .

Anticancer Activity

Studies have suggested that related compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce G0/G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : They may also promote programmed cell death in tumor cells via intrinsic pathways.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide exhibit cytotoxic effects against several cancer cell lines including breast and lung cancer cells.
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameAntioxidant ActivityAnticancer ActivityMechanism of Action
N-[4-(5-chloro-1,3-dioxo...]-trimethoxybenzamideHighModerateEnzyme inhibition, receptor modulation
4-AnilinoquinazolinesModerateHighKinase inhibition
Metabotropic Glutamate Receptor ModulatorsLowHighReceptor activation

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, highlighting key structural variations, synthesis methods, and biological activities:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
N-[4-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide Isoindole-1,3-dione linked to 3,4,5-trimethoxybenzamide via chlorinated phenyl 5-Cl, 3-CH₃ on phenyl; 3,4,5-OCH₃ on benzamide Not explicitly described; likely involves amide coupling or isoindole functionalization Hypothesized mGluR5 modulation or cytotoxicity (based on analogs)
CPPHA (N-[4-chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) Isoindole-1,3-dione linked to 2-hydroxybenzamide via chlorinated phenyl 4-Cl, 2-hydroxybenzamide; lacks methoxy groups Amide coupling or isoindole alkylation mGluR5 allosteric potentiator; enhances receptor sensitivity to glutamate
Compound 6b () Dual 3,4,5-trimethoxybenzamide groups with hydrazinyl-acryloyl side chains Furan-2-yl, 4-cyanophenyl acryloyl Reflux of oxazolone with aryl hydrazides Cytotoxic activity against cancer cells (MTT assay)
N-(5-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide () Benzimidazole core substituted with cyano and 3,4,5-trimethoxybenzamide 5-CN on benzimidazole; 3,4,5-OCH₃ on benzamide Amidation of 3,4,5-trimethoxybenzoyl chloride with benzimidazole amine Potential enzyme inhibition (e.g., glucosidase or tubulin polymerization)
Compound 4a () Acrylamide derivative with 3,4,5-trimethoxybenzamide and furan-2-yl substituents Furan-2-yl, o-tolylamino Oxazolone intermediate reacted with isopropylamine Cytotoxic and cell cycle modulation (MTT assay, β-tubulin polymerization inhibition)
Compound 2a–c () Trimethoxyphenyl-linked oxazol-5(4H)-one derivatives Aroyl hydrazides (e.g., 4-fluorophenyl) Reflux of oxazolone with aryl carboxylic acid hydrazides Antiproliferative activity (preliminary screening)

Key Structural and Functional Differences

Core Heterocycles: The target compound and CPPHA share the isoindole-1,3-dione core, which is absent in benzimidazole () or acrylamide derivatives (). The isoindole-dione moiety may enhance binding to proteins like mGluR5 through hydrogen bonding .

Substituent Effects: The 3,4,5-trimethoxybenzamide group in the target compound and analogs () enhances lipophilicity, possibly aiding membrane permeability. In contrast, CPPHA’s 2-hydroxybenzamide group offers hydrogen-bonding capacity but reduced lipophilicity . Chlorine (target compound, CPPHA) and cyano () substituents modulate electronic effects, influencing receptor binding or cytotoxicity .

Synthetic Routes :

  • Isoindole-dione derivatives (target compound, CPPHA) likely require isoindole functionalization, whereas benzimidazoles () and acrylamides () are synthesized via amidation or oxazolone intermediates .

Biological Activities :

  • mGluR5 Potentiation: CPPHA and the target compound’s structural similarity suggests shared mGluR5 modulation, critical in neurological disorders .
  • Cytotoxicity: Compounds with trimethoxybenzamide and hydrazinyl-acryloyl groups () show cytotoxicity via tubulin inhibition or apoptosis induction .

Q & A

Q. What are the critical steps in synthesizing N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis involves sequential coupling of the isoindole-dione and benzamide moieties. Key steps include:

  • Isoindole-dione formation : Cyclization of chlorinated phthalic anhydride derivatives under reflux with ammonium acetate in glacial acetic acid .
  • Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 3,4,5-trimethoxybenzoyl chloride to the amine-substituted phenyl group .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for >95% purity .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

  • NMR spectroscopy : Confirm regiochemistry via proton splitting patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; isoindole protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 521.1 for C₂₈H₂₂ClN₂O₅) and isotopic chlorine patterns .
  • HPLC : Use C18 reverse-phase columns (acetonitrile/water, 0.1% TFA) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Target-specific assays : Use kinase inhibition profiling (e.g., EGFR or Aurora kinases) to differentiate anticancer mechanisms from broad-spectrum antimicrobial effects .
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS in cancer vs. bacterial cell lines to correlate activity with bioavailability .
  • SAR analysis : Compare analogs (e.g., substituent variations on the isoindole or benzamide moieties) to identify structural determinants of selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Docking simulations : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB ID: 1SA0) or DNA topoisomerase II . Focus on interactions between the chloro-isoindole moiety and hydrophobic pockets.
  • ADMET prediction : Apply QikProp to optimize logP (target 2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .

Q. What experimental approaches address solubility challenges in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance aqueous dispersion .
  • pH-dependent solubility : Test solubility in buffers (pH 4.5–7.4) to identify optimal formulations for oral delivery .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields during isoindole-dione synthesis?

  • Catalyst selection : Replace traditional acetic acid with scandium triflate (5 mol%) to accelerate cyclization .
  • Side-product analysis : Monitor by TLC (hexane/ethyl acetate 3:1) for intermediates like uncyclized phthalamic acid derivatives .

Q. What analytical methods detect degradation products under storage conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 14 days .
  • LC-MS/MS : Identify hydrolysis products (e.g., free benzamide or isoindole fragments) using fragmentation patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。